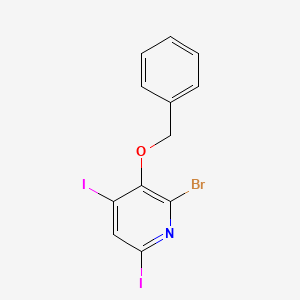
3-(Benzyloxy)-2-bromo-4,6-diiodopyridine
Vue d'ensemble
Description
3-(Benzyloxy)-2-bromo-4,6-diiodopyridine is a heterocyclic compound with a wide range of uses in the scientific community. It is a colorless, crystalline solid with a molecular formula of C13H10Br2I2O. This compound has a melting point of 134-136°C and is soluble in organic solvents such as chloroform and methanol. Due to its unique structure, 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine has the ability to form strong bonds with other molecules. This makes it useful in a variety of applications, including as a catalyst in chemical reactions and as a reagent in organic synthesis.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Building Blocks for Complex Molecules : The utility of halogenated pyridines, such as "3-(Benzyloxy)-2-bromo-4,6-diiodopyridine," in organic synthesis is highlighted by their role as intermediates in constructing complex molecular architectures. For example, halogenated pyridines serve as precursors in the synthesis of piperazines, showcasing their potential in developing pharmacologically active compounds (Micouin et al., 1994).
Cross-Coupling Reactions : Such compounds are also valuable in cross-coupling reactions, enabling the creation of biologically relevant targets. The development of straightforward and efficient synthesis methods for benzyloxy-bromopicolinate esters, which serve as common building blocks for pharmaceuticals and agrochemicals, underscores the importance of halogenated pyridines in medicinal chemistry (Verdelet et al., 2011).
Functionalization and Derivatization
Derivatives as Synthetic Intermediates : The synthesis of amino-substituted benzene derivatives, for instance, demonstrates the role of halogenated and benzyloxy-modified pyridines in generating compounds with potential antimicrobial activity. This highlights the broader applicability of such compounds in designing new antimicrobials (Patel et al., 2006).
Photobromination Techniques : Research on the photobromination of benzylidene acetals of pyranosides to yield bromo-deoxy-pyranoside benzoates showcases the utility of halogenation reactions in modifying sugar derivatives, which can have implications for the synthesis of complex glycosides (Chana et al., 1988).
Potential Applications in Medicinal Chemistry
- Antiviral and Antimicrobial Activity : The exploration of novel quinazolinones synthesized from bromo and benzyloxy-substituted intermediates for their antimicrobial activity indicates the potential of such compounds in developing new therapeutic agents. This aligns with the broader goal of utilizing halogenated pyridines in drug discovery (Surmont et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine involves its interaction with its targets through the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction allows easy access to substituted alkenes . It has been used in synthesizing a variety of active pharmaceutical ingredients, clinical candidates, natural products and fine chemicals .
Result of Action
The result of the action of 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine is the formation of substituted alkenes through the Suzuki–Miyaura cross-coupling reaction . This reaction is an indispensable implement in the organic chemist’s toolbox, and it has been used in synthesizing a variety of active pharmaceutical ingredients, clinical candidates, natural products and fine chemicals .
Action Environment
The action environment can influence the efficacy and stability of 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine. For instance, the Suzuki–Miyaura cross-coupling reaction, which is the primary target of this compound, is known to be influenced by the reaction conditions . These include the catalyst loading, equivalents of alkene, base and tetraalkylammonium salt, composition, and amount of solvent .
Propriétés
IUPAC Name |
2-bromo-4,6-diiodo-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI2NO/c13-12-11(9(14)6-10(15)16-12)17-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWFFRMFLICJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2I)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




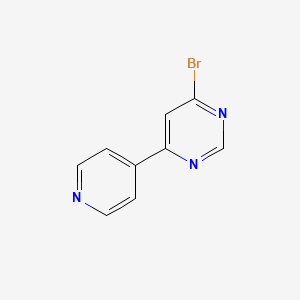
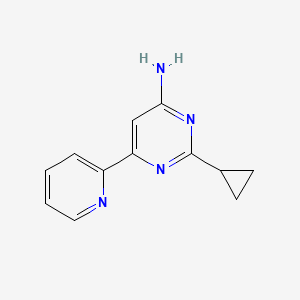
![2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1463121.png)

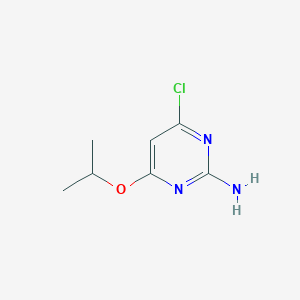


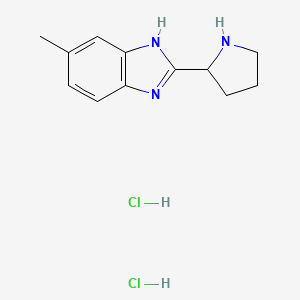
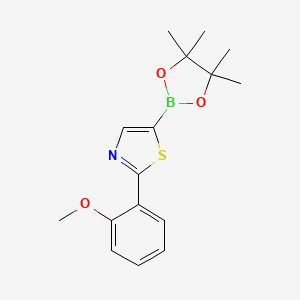
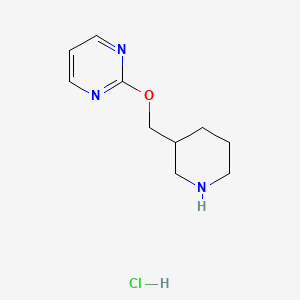
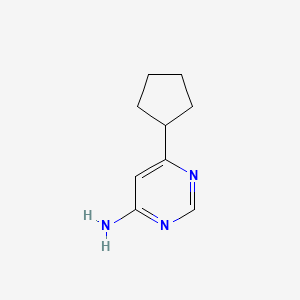
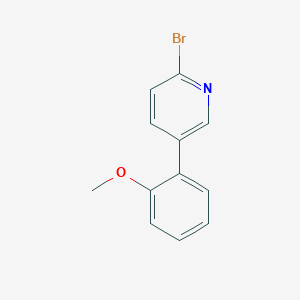
![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate](/img/structure/B1463139.png)